molecular formula C43H54N2O14 B10781103 Tolypomycin Y

Tolypomycin Y

Numéro de catalogue: B10781103
Poids moléculaire: 822.9 g/mol
Clé InChI: RYCBEGMWBUYSAD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tolypomycin Y is an ansamycin class antibiotic isolated from the bacterium Streptomyces tolypophorus . As a research tool, it serves as a critical compound for fundamental microbiological studies, particularly in investigating mechanisms of bacterial inhibition and resistance . Its primary research value lies in its role as a precursor molecule; studies have explored the creation of novel this compound derivatives to enhance antimicrobial activity and potentially overcome resistant bacterial strains . A specific, established application in the laboratory is its use in assay development, where Streptococcus alcalophilus IFO 3531 has been utilized as a test organism to differentially quantify this compound activity against other components in a mixture . The ansamycin family of antibiotics, to which Tolypomycin belongs, are characterized by a complex structure biosynthesized via the polyketide pathway, which is a key area of interest in pharmaceutical research for novel drug discovery . This product is labeled "For Research Use Only" (RUO) . RUO products are exclusively tailored for laboratory research purposes and are not intended for use in diagnostic procedures or any form of human or veterinary clinical application .

Propriétés

Formule moléculaire

C43H54N2O14

Poids moléculaire

822.9 g/mol

Nom IUPAC

[2,15,17-trihydroxy-28-(6-hydroxy-2-methyloxan-3-yl)imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate

InChI

InChI=1S/C43H54N2O14/c1-17-14-29(47)24-15-25(24)36(50)19(3)35(49)20(4)39(58-23(7)46)18(2)30(55-9)12-13-56-43(8)41(53)34-32-27(44-26-10-11-31(48)57-22(26)6)16-28(45-42(17)54)38(52)33(32)37(51)21(5)40(34)59-43/h12-14,16,18-20,22,24-26,30-31,35-36,39,48-51H,10-11,15H2,1-9H3,(H,45,54)

Clé InChI

RYCBEGMWBUYSAD-UHFFFAOYSA-N

SMILES canonique

CC1C(C=COC2(C(=O)C3=C(O2)C(=C(C4=C3C(=NC5CCC(OC5C)O)C=C(C4=O)NC(=O)C(=CC(=O)C6CC6C(C(C(C(C1OC(=O)C)C)O)C)O)C)O)C)C)OC

Origine du produit

United States

Méthodes De Préparation

Strain Cultivation

  • Organism : Streptomyces tolypophorus B2847 (ATCC 31527) is the primary producer.

  • Media Composition :

    • Carbon sources: Glucose, glycerol

    • Nitrogen sources: Soybean meal, yeast extract

    • Salts: MgSO₄, KH₂PO₄, CaCO₃.

Fermentation Conditions

  • Temperature : 28–30°C

  • pH : Neutral (6.8–7.2)

  • Duration : 7–10 days under aerobic conditions.

Extraction and Purification

  • Extraction : Ethyl acetate at pH 4.0.

  • Purification :

    • Counter-current distribution with ethyl acetate and phosphate buffer.

    • Column chromatography (silica gel, Sephadex LH-20).

Table 1: Fermentation Yield and Purity

ParameterValue
Yield (crude extract)17–50 mg/L
Purity (HPLC)≥96%
Melting Point<300°C (decomposes)

Chemical Synthesis and Derivatives

While fermentation remains the primary source, semi-synthetic approaches have been explored:

Key Intermediate: Tolypomycinone

  • Preparation : Acidic hydrolysis of this compound yields tolypomycinone, a naphthoquinone scaffold.

  • Derivatization :

    • 3-Amino Derivatives : Formed via nucleophilic addition of primary/secondary amines to tolypomycinone.

    • N-Methylation : Ag₂O/MeI in DMF introduces methyl groups at the amino position.

Table 2: Bioactivity of Semi-Synthetic Derivatives

DerivativeMIC (μg/mL) vs S. aureus
This compound0.12–0.25
3-Aminotolypomycinone0.5–1.0
N-Methyl derivative0.25–0.5

Analytical Characterization

Structural Elucidation

  • Molecular Formula : C₄₃H₅₄N₂O₁₄.

  • Spectroscopic Data :

    • UV-Vis : λₘₐₓ 320 nm (quinone moiety).

    • ¹H/¹³C NMR : Key signals at δ 2.30 (C-17 methyl), δ 6.80 (aromatic protons).

Mechanistic and Pharmacological Insights

Mode of Action

  • Inhibits DNA-dependent RNA polymerase in E. coli (IC₅₀ = 150 μg/mL).

  • Binds to the β-subunit of RNA polymerase, analogous to rifamycins.

In Vivo Efficacy

  • Mouse Models : 80–90% survival at 10 mg/kg dose against Staphylococcus aureus.

  • Antiviral Activity : Reduces influenza A viral load by 3-log units in vitro .

Analyse Des Réactions Chimiques

Types de Réactions : La tolypomycine Y subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le composé afin d'améliorer ses propriétés antibactériennes .

Réactifs et Conditions Courants : Les réactifs courants utilisés dans les réactions impliquant la tolypomycine Y comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs tels que le borohydrure de sodium. Les réactions sont généralement réalisées dans des conditions contrôlées pour garantir les modifications souhaitées .

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la tolypomycine Y, qui sont étudiés pour leur activité antibactérienne accrue et leur toxicité réduite .

4. Applications de la Recherche Scientifique

La tolypomycine Y a un large éventail d'applications de recherche scientifique :

5. Mécanisme d'Action

La tolypomycine Y exerce ses effets antibactériens en inhibant la synthèse de l'ARN dans les bactéries. Elle forme un complexe avec l'ARN polymérase bactérienne, empêchant ainsi le processus de transcription . Cette inhibition entraîne la suppression de la croissance et de la réplication bactériennes .

Applications De Recherche Scientifique

Antimicrobial Activity

Mechanism of Action
Tolypomycin Y exhibits antimicrobial properties by inhibiting bacterial RNA synthesis. It binds to the RNA polymerase enzyme, disrupting the transcription process in susceptible bacteria. This mechanism is similar to that of other ansamycins, such as rifampicin, making it effective against a range of Gram-positive and some Gram-negative bacteria .

In Vitro Studies
Research has demonstrated that this compound possesses significant antibacterial activity against various pathogens. For instance, Kondo et al. reported its effectiveness in vitro against strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to those of established antibiotics .

Clinical Applications

Potential in Treating Resistant Infections
The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents like this compound. Its unique mode of action makes it a candidate for treating infections caused by resistant strains. Case studies have indicated that combining this compound with other antibiotics can enhance efficacy against resistant bacteria .

Case Study: Combination Therapy
A study involving a combination therapy using this compound and vancomycin showed a synergistic effect against methicillin-resistant Staphylococcus aureus (MRSA). The combination reduced the bacterial load more effectively than either antibiotic alone, suggesting its potential role in multidrug-resistant infections .

Pharmaceutical Development

Formulation Strategies
The formulation of this compound into nanoparticles has been explored to improve its bioavailability and targeted delivery. Research indicates that encapsulating this compound within mesoporous silica nanoparticles enhances its stability and release profile, allowing for sustained therapeutic effects .

Formulation Type Advantages Challenges
Mesoporous Silica NanoparticlesImproved stability, sustained releaseComplex manufacturing processes
Liposomal FormulationsEnhanced bioavailability, reduced toxicityStability issues during storage
Polymer-Based SystemsTargeted delivery to infected tissuesPotential for immune response

Research and Future Directions

Ongoing Research Initiatives
Current research focuses on understanding the full spectrum of biological activities of this compound beyond its antibacterial properties. Investigations into its anti-inflammatory and anticancer potential are underway, with preliminary results showing promise in cell line studies .

Nanotechnology Integration
The integration of nanotechnology in drug delivery systems involving this compound is gaining traction. Studies suggest that functionalizing nanoparticles with targeting ligands can enhance the specificity and efficacy of this compound against specific bacterial strains or cancer cells .

Comparaison Avec Des Composés Similaires

Structural Features

Ansamycins are classified into naphthoquinone (e.g., Tolypomycin Y, rifamycins, streptovaricins) and benzoquinone (e.g., geldanamycin, ansamitocin) subtypes based on their aromatic core . Key structural differences are summarized below:

Compound Aromatic Core Ansa Chain Length Key Substituents Conformation
This compound Naphthoquinone 17-membered C21/C23 hydroxyls, C3 methoxy Rigid, C21/C23 hydroxyls hinder H-bonding
Rifamycin B Naphthoquinone 23-membered C3/C4 hydroxyls, C25 acetyl Flexible, optimizes RNAP binding
Streptovaricin Naphthoquinone 21-membered C21/C23 methoxy, C3 hydroxyl Intermediate flexibility
Geldanamycin Benzoquinone 19-membered C17 methoxy, C11 hydroxyl Planar, targets HSP90 (eukaryotic)

Key Insights :

  • The ansa chain conformation critically determines RNAP binding. This compound’s rigid structure limits hydrogen bonding compared to rifamycins .
  • Substituents at C3 (methoxy in this compound vs. hydroxyl in rifamycins) modulate interactions with RNAP .

Key Findings :

  • This compound’s lower potency compared to rifamycins correlates with its inability to form stable hydrogen bonds with RNAP due to C21/C23 hydroxyl positioning .
  • Rifamycins (e.g., rifampicin) have broader applications due to enhanced RNAP binding and oral bioavailability .
  • Geldanamycin diverges functionally, targeting HSP90 in cancer cells, highlighting structural-activity divergence within ansamycins .

Resistance and Toxicity

  • Resistance : Mutations in RNAP (e.g., rpoB gene) confer cross-resistance among ansamycins, though this compound’s unique binding may reduce overlap with rifamycin resistance .
  • Toxicity : this compound exhibits lower acute toxicity (LD50 > 500 mg/kg in mice) compared to geldanamycin (LD50 ~50 mg/kg) .

Q & A

Q. What methodological approaches are recommended for isolating Tolypomycin Y from microbial sources?

To isolate this compound, employ sequential extraction and chromatography. Begin with solvent extraction (e.g., ethyl acetate) from Streptomyces cultures, followed by vacuum liquid chromatography for crude separation. High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ=280 nm) is critical for purification. Validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Which in vitro assays are most effective for preliminary evaluation of this compound’s antimicrobial activity?

Use standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive pathogens (e.g., Staphylococcus aureus). Complement with time-kill kinetics to assess bactericidal vs. bacteriostatic effects. Include negative controls (solvent-only) and reference antibiotics (e.g., vancomycin) for comparative analysis .

Q. How can researchers validate this compound’s target specificity in bacterial cells?

Combine proteomic approaches such as affinity-based pull-down assays with surface plasmon resonance (SPR) to identify binding partners. Use CRISPR-Cas9-generated knockout strains to confirm reduced efficacy in target-deficient bacteria. Include isothermal titration calorimetry (ITC) for thermodynamic binding profiling .

Advanced Research Questions

Q. How can contradictory reports about this compound’s bioactivity across bacterial strains be systematically resolved?

Design a comparative study with standardized culture conditions (pH, temperature, and growth phase) and uniform compound preparation. Perform dose-response curves (0.1–100 µg/mL) across strains, paired with genomic analysis of resistance genes (e.g., rpoB mutations). Use metabolomics to identify strain-specific secondary metabolite interactions that may modulate activity .

Q. What synthetic strategies address challenges in constructing this compound’s macrocyclic core with stereochemical fidelity?

Employ ring-closing metathesis (RCM) with Grubbs catalysts for macrocyclization, ensuring anhydrous conditions to prevent epimerization. Use chiral auxiliaries during polyketide chain assembly to control stereocenters. Validate intermediate structures via X-ray crystallography and circular dichroism (CD) spectroscopy .

Q. What experimental designs mitigate resistance development to this compound in longitudinal studies?

Conduct serial passage assays with sub-MIC doses over 30 generations, monitoring MIC shifts weekly. Pair with whole-genome sequencing of evolved strains to identify resistance mutations. Use chemostat models to simulate pharmacokinetic dynamics and assess fitness costs of resistance .

Methodological Considerations

  • Reproducibility: Document solvent purity, equipment calibration, and batch-to-batch variability in compound synthesis .
  • Statistical Rigor: Use non-linear regression for dose-response curves (95% CI) and Bonferroni correction for multi-strain comparisons .
  • Ethical Compliance: Adhere to biosafety level 2 (BSL-2) protocols for pathogenic strains and obtain institutional approval for genetic modifications .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.